N-(2,5-difluorophenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
“N-(2,5-difluorophenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide” is a complex organic compound that features multiple functional groups, including fluorinated aromatic rings, a pyrimidine core, and a thioacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,5-difluorophenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrimidine core: Starting from appropriate precursors, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of the fluorobenzyl group: This step might involve nucleophilic substitution reactions.
Attachment of the thioacetamide moiety: This could be achieved through thiolation reactions followed by acylation.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions could target the carbonyl group in the pyrimidine ring.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of derivatives:
Biology
Enzyme inhibition: Compounds with similar structures are often studied for their ability to inhibit specific enzymes, which can be useful in drug development.
Medicine
Pharmacological studies: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Material science: The unique structural features of the compound might make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(2,5-difluorophenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide” would depend on its specific biological target. Potential mechanisms could include:
Binding to enzyme active sites: Inhibiting enzyme activity by occupying the active site.
Interacting with receptors: Modulating receptor activity by binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-difluorophenyl)-2-{[6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- N-(2,5-difluorophenyl)-2-{[6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
The presence of multiple fluorine atoms and the specific arrangement of functional groups in “N-(2,5-difluorophenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide” may confer unique chemical and biological properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
Properties
Molecular Formula |
C22H19F3N4O2S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H19F3N4O2S/c23-14-3-1-13(2-4-14)10-29-8-7-18-16(11-29)21(31)28-22(27-18)32-12-20(30)26-19-9-15(24)5-6-17(19)25/h1-6,9H,7-8,10-12H2,(H,26,30)(H,27,28,31) |
InChI Key |
XQEJCNBLJCTBPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)F)F)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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